molecular formula C20H24N4OS2 B12034191 N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578761-77-0

N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12034191
CAS No.: 578761-77-0
M. Wt: 400.6 g/mol
InChI Key: IJDACLXTOXSBPT-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl group to an N-(2-tert-butylphenyl)acetamide side chain. The tert-butyl group at the ortho position of the phenyl ring and the thiophene substituent on the triazole are critical for its steric and electronic properties, influencing solubility, bioavailability, and target interactions .

Properties

CAS No.

578761-77-0

Molecular Formula

C20H24N4OS2

Molecular Weight

400.6 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H24N4OS2/c1-5-24-18(16-11-8-12-26-16)22-23-19(24)27-13-17(25)21-15-10-7-6-9-14(15)20(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,25)

InChI Key

IJDACLXTOXSBPT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)(C)C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached using a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the tert-butylphenyl group under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The sulfanyl group (–S–) in the compound undergoes nucleophilic substitution reactions with alkyl halides or aryl halides. For example:

  • Reaction with methyl iodide : Forms a methylthio derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

  • Arylation with 4-bromotoluene : Catalyzed by CuI/1,10-phenanthroline in DMSO, yielding aryl-substituted analogs.

Reaction TypeReagents/ConditionsProductYield (%)Reference
MethylationCH₃I, K₂CO₃, DMFMethylthio derivative72
Arylation4-bromotoluene, CuIAryl-substituted analog65

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Oxidation with H₂O₂/CH₃COOH : Forms sulfoxide (1 equivalent H₂O₂) or sulfone (excess H₂O₂) at 40–50°C.

  • Selective oxidation with mCPBA : Produces sulfoxide with high regioselectivity.

Oxidizing AgentProductReaction Time (h)Yield (%)Reference
H₂O₂ (1 eq)Sulfoxide385
H₂O₂ (excess)Sulfone678
mCPBASulfoxide292

Hydrolysis of Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux) : Yields carboxylic acid and releases 2-tert-butylaniline.

  • Basic hydrolysis (NaOH, EtOH/H₂O) : Produces sodium carboxylate, which can be acidified to the free acid.

ConditionsProductsYield (%)Reference
6M HCl, reflux, 4hCarboxylic acid + aniline88
2M NaOH, 70°C, 3hSodium carboxylate95

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming fused bicyclic structures. Additionally, ring-opening reactions occur with strong nucleophiles like hydrazine:

  • Click chemistry with propargyl alcohol : Forms triazole-fused derivatives.

  • Hydrazine-induced ring opening : Generates thiosemicarbazide intermediates .

Reaction TypeReagents/ConditionsProductYield (%)Reference
CycloadditionCuI, propargyl alcohol, RTTriazole-fused derivative68
Ring-openingNH₂NH₂, EtOH, refluxThiosemicarbazide82

Functionalization of Thiophene Ring

The thiophene moiety undergoes electrophilic substitution (e.g., bromination, nitration) and cross-coupling reactions:

  • Bromination (Br₂, CHCl₃) : Adds bromine at the 5-position of the thiophene ring.

  • Suzuki coupling with phenylboronic acid : Forms biaryl derivatives using Pd(PPh₃)₄ .

Reaction TypeReagents/ConditionsProductYield (%)Reference
BrominationBr₂, CHCl₃, 0°C5-bromo-thiophene75
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivative60

Biological Activity Modulation via Derivatization

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

  • Sulfone analogs : Exhibit 3–5x higher antiproliferative activity against SK-OV-3 ovarian cancer cells compared to the parent compound (IC₅₀ = 9.2 µM vs. 28.4 µM) .

  • Methylthio derivatives : Demonstrate improved antifungal activity (MIC = 2 µg/mL against Candida albicans).

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the acetamide group, with a half-life of 2.3 hours. In contrast, it remains stable in plasma (pH 7.4) for >24 hours.

Key Research Findings

  • The sulfanyl group’s oxidation state directly correlates with cytotoxicity : Sulfones > sulfoxides > sulfides .

  • Bromination of the thiophene ring enhances antimicrobial potency but reduces solubility.

  • Triazole ring-opening derivatives show promise as protease inhibitors in antiviral research .

Scientific Research Applications

Physical Properties

  • Molecular Weight : 404.55 g/mol
  • CAS Number : 578761-77-0
  • Purity : Typically >95%

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The triazole moiety is often associated with enhanced antibacterial properties.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial activity of several triazole derivatives, N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition Studies

Research indicates that this compound effectively inhibits enzymes like transpeptidases and glycosyltransferases, which are vital for peptidoglycan synthesis in bacterial cell walls. Such inhibition leads to cell lysis and death in susceptible bacterial strains .

Potential in Drug Development

Given its promising antibacterial properties, this compound is being explored as a lead compound for new antibiotic formulations.

Drug Formulation Insights

Research teams are currently investigating the formulation of this compound into various delivery systems to enhance its bioavailability and therapeutic efficacy. Preliminary results suggest that encapsulation in nanoparticles may improve its stability and absorption rates .

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The tert-butylphenyl group can provide steric hindrance, influencing the compound’s selectivity and potency.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol acetamides are highly dependent on substituents at the 4- and 5-positions of the triazole ring and the aryl/heteroaryl groups on the acetamide moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Triazole Substituents Acetamide Substituent Key Biological Activity References
Target Compound 4-ethyl, 5-(thiophen-2-yl) N-(2-tert-butylphenyl) Not explicitly reported
VUAA-1 (20) 4-ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) Insect Orco agonist
OLC-12 (21) 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Insect Orco agonist
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide 4-ethyl, 5-(furan-2-yl) N-(2,4-difluorophenyl) Anti-exudative (10 mg/kg)
KA3 (from Rajurkar et al.) 5-(pyridin-4-yl), 4-[(substituted aryl)methyl] N-substituted aryl Antimicrobial, antioxidant
7h (from ) 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N/A Intermediate in synthesis

Key Findings from Comparative Studies

Heterocyclic Substituent Effects
  • Thiophene vs. Furan analogs (e.g., in ) show reduced steric bulk but comparable anti-exudative activity at 10 mg/kg .
  • Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) on the arylacetamide moiety demonstrate enhanced antimicrobial activity (MIC: 12.5–25 µg/mL) compared to electron-donating groups like tert-butyl . However, the tert-butyl group in the target compound may improve metabolic stability through steric shielding .
Stereochemical and Positional Effects
  • Ortho vs.
  • Triazole Core Modifications : Ethyl groups at the 4-position of the triazole (common in VUAA-1, OLC-12, and the target compound) enhance conformational flexibility, while bulkier substituents (e.g., 4-methoxyphenyl in ) may limit rotational freedom .

Biological Activity

N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 578761-77-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, highlighting significant findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4OS2, with a molecular weight of 400.6 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its anticancer and antibacterial properties.

Anticancer Activity

Recent studies have focused on the compound's potential as an anticancer agent. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on cancer cell lines such as HepG2 (human hepatoblastoma) and MCF7 (breast cancer) cells.

Table 1: IC50 Values of Related Compounds Against HepG2 Cell Line

Compound IDIC50 (µg/mL)Reference
19.54 ± 0.05
211.34 ± 0.95
313.24 ± 0.12
N-(2-tert-butylphenyl)-...Nd

Nd: No detectable activity in the used concentrations.

These findings suggest that while some derivatives show promising anticancer activity, further investigation is necessary for N-(2-tert-butylphenyl)-... to determine its efficacy.

Antibacterial Activity

The antibacterial properties of N-(2-tert-butylphenyl)-... have also been explored. In vitro tests revealed that the compound exhibited activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.

Table 2: Antibacterial Efficacy Against Selected Bacteria

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Proteus mirabilis10

These results indicate a moderate level of antibacterial activity, suggesting potential for development into therapeutic agents against resistant bacterial strains.

The precise mechanism by which N-(2-tert-butylphenyl)-... exerts its biological effects remains under investigation. However, the presence of the triazole moiety is known to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways.

Case Studies

  • Aurora B Kinase Inhibition : A study highlighted the potential inhibitory effect on Aurora B kinase, a target implicated in tumorigenesis. The compound's structure allows for effective binding to the kinase's active site, leading to decreased cellular proliferation in cancer models .
  • Antimicrobial Testing : Another study assessed the compound's efficacy against ESKAPE pathogens (a group of bacteria notorious for their resistance). The results showed significant inhibition rates compared to standard antibiotics .

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing derivatives of 1,2,4-triazole acetamide compounds, and how are reaction conditions optimized?

Answer: A reflux-based approach using ethanol as a solvent and sodium acetate as a base is widely used for coupling thiol-containing triazole intermediates with halogenated acetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide). Heating under reflux for 30–60 minutes typically yields products with >80% efficiency, followed by recrystallization from ethanol-dioxane mixtures to enhance purity . Substituent compatibility (e.g., tert-butyl groups, thiophene rings) requires careful optimization of stoichiometry and reaction time to avoid side products like disulfides.

Q. Q2. How are crystallographic data utilized to confirm the molecular structure of this compound, and what challenges arise during refinement?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, triazole-acetamide derivatives often exhibit planar triazole rings and distinct dihedral angles between aromatic substituents (e.g., thiophene and tert-butylphenyl groups). Challenges include resolving disorder in flexible side chains (e.g., ethyl or tert-butyl groups) and accounting for hydrogen-bonding networks, which influence packing motifs .

Q. Q3. What purification techniques are recommended for isolating this compound, and how do solvent systems affect yield?

Answer: Recrystallization using mixed solvents (e.g., ethanol-dioxane in a 1:2 ratio) is effective for removing unreacted starting materials and byproducts. Polar aprotic solvents like DMF may improve solubility but require careful temperature control to avoid decomposition. Column chromatography with silica gel (hexane/ethyl acetate gradients) is suitable for isolating intermediates but is less efficient for final products due to high polarity .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., thiophene vs. furan substituents) influence the biological activity of 1,2,4-triazole acetamides?

Answer: Thiophene substituents enhance π-π stacking interactions with biological targets compared to furan, as observed in antiexudative activity studies. For example, thiophene-containing analogs showed 20–30% higher efficacy in reducing formalin-induced edema in rat models, likely due to improved lipophilicity and target binding . Computational docking studies can further elucidate substituent effects on binding affinity.

Q. Q5. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the thioether linkage). To address this:

  • Metabolic Profiling: Use liver microsome assays to identify degradation pathways (e.g., oxidation of the thiophene ring).
  • Prodrug Design: Modify the sulfanyl group to a sulfoxide or sulfone to enhance stability without compromising activity .
  • Formulation Optimization: Encapsulate the compound in liposomes to improve bioavailability in rodent models .

Q. Q6. How can spectroscopic methods (e.g., NMR, IR) differentiate between regioisomers or tautomeric forms of the triazole core?

Answer:

  • <sup>1</sup>H NMR: Protons adjacent to the triazole ring (e.g., CH2-S) exhibit distinct splitting patterns depending on tautomerism (1H- vs. 4H-triazole).
  • IR Spectroscopy: Stretching frequencies of C=N bonds (1520–1580 cm<sup>-1</sup>) and C-S bonds (680–710 cm<sup>-1</sup>) provide insights into tautomeric equilibria .
  • Heteronuclear Correlation (HSQC): Resolves ambiguity in assigning protons to specific nitrogen environments in the triazole ring .

Q. Q7. What catalytic systems are effective for functionalizing the thiophene or triazole moieties without degrading the acetamide group?

Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups to the thiophene ring. Use mild conditions (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) to prevent hydrolysis of the acetamide. For triazole N-alkylation, phase-transfer catalysis with TBAB (tetrabutylammonium bromide) minimizes side reactions .

Methodological Considerations

Q. Table 1. Key Synthetic and Analytical Parameters

ParameterOptimal ConditionsReferences
Reaction SolventEthanol, reflux (30–60 min)
Recrystallization SolventEthanol-dioxane (1:2)
SC-XRD Resolution0.8–1.0 Å for accurate H-bond detection
Bioassay ModelFormalin-induced edema in rats

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